Methacrolein dimer

Catalog No.
S1534819
CAS No.
1920-21-4
M.F
C8H12O2
M. Wt
140.18 g/mol
Availability
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Methacrolein dimer

CAS Number

1920-21-4

Product Name

Methacrolein dimer

IUPAC Name

2,5-dimethyl-3,4-dihydropyran-2-carbaldehyde

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

InChI

InChI=1S/C8H12O2/c1-7-3-4-8(2,6-9)10-5-7/h5-6H,3-4H2,1-2H3

InChI Key

DYVJZCIYRQUXBA-UHFFFAOYSA-N

SMILES

CC1=COC(CC1)(C)C=O

Canonical SMILES

CC1=COC(CC1)(C)C=O

Description

The exact mass of the compound Methacrolein dimer is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 44984. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Methacrolein dimer, chemically known as 3,4-dihydro-2,5-dimethyl-2H-pyran-2-carboxaldehyde, is a compound formed by the dimerization of methacrolein. Its molecular formula is C8H12O2C_8H_{12}O_2 and it features a structure that includes a six-membered ring with an aldehyde functional group. This compound is of interest due to its unique chemical properties and potential applications in various fields, including organic synthesis and materials science.

, primarily influenced by its aldehyde and cyclic structure. Notably, it can undergo oxidation reactions, leading to the formation of carboxylic acids or other derivatives. For instance, the oxidation of methacrolein dimer can yield acetonylacetone and para-cresol under specific conditions . Additionally, it reacts with molecular oxygen in various pathways, which can involve the formation of peroxy radicals that further participate in atmospheric chemistry .

The synthesis of methacrolein dimer typically involves the condensation of methacrolein under controlled conditions. Various methods have been explored:

  • Catalytic Condensation: The reaction often employs catalysts such as acids or bases to facilitate the formation of the dimer from methacrolein .
  • Oxidative Methods: Some studies suggest that oxidative conditions can promote the dimerization process, leading to higher yields of methacrolein dimer .
  • Thermal Processes: Heating methacrolein under specific conditions can also result in dimer formation, although this method may require careful temperature control to avoid decomposition.

Methacrolein dimer has several applications:

  • Intermediate in Organic Synthesis: It serves as a building block for various chemical syntheses in organic chemistry.
  • Potential Use in Polymer Chemistry: Due to its reactive aldehyde group, it may be utilized in creating polymers or copolymers.
  • Flavor and Fragrance Industry: Its unique structure may impart desirable characteristics in flavoring agents or fragrances.

Interaction studies involving methacrolein dimer focus on its reactivity with different nucleophiles and electrophiles. Investigations into its interactions with biological molecules are essential for assessing potential toxicity and metabolic pathways. These studies often employ techniques such as nuclear magnetic resonance spectroscopy to elucidate reaction mechanisms and product formations .

Methacrolein dimer shares similarities with several other compounds, particularly those derived from aldehydes or containing cyclic structures. Here are some notable comparisons:

Compound NameMolecular FormulaKey Features
MethacroleinC4H6OC_4H_6OSimple aldehyde; precursor to the dimer
3-Hydroxy-2-butanoneC4H8O2C_4H_8O_2Contains a hydroxyl group; used in flavorings
2-Methyl-3-butenalC5H8OC_5H_8OUnsaturated aldehyde; involved in various reactions
AcroleinC3H4OC_3H_4OHighly reactive; used in polymer production

Uniqueness of Methacrolein Dimer

Methacrolein dimer is unique due to its cyclic structure combined with an aldehyde functionality, which distinguishes it from linear aldehydes like acrolein and methacrolein. This structural feature may influence its reactivity profile and potential applications in organic synthesis and materials science.

XLogP3

0.8

Other CAS

1920-21-4

Dates

Modify: 2023-07-17

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